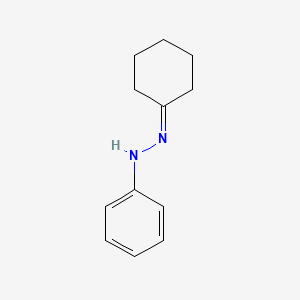

Cyclohexanone phenylhydrazone

説明

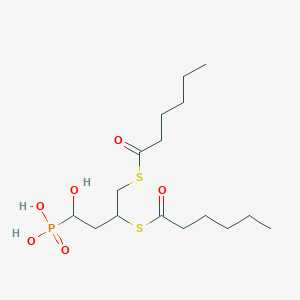

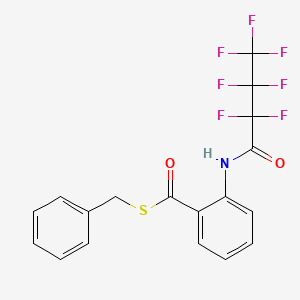

Cyclohexanone phenylhydrazone (CHP) is a synthetic chemical compound with antibacterial activity. It is used to treat bacterial infections, such as those caused by Staphylococcus aureus, Streptococcus pyogenes, and Proteus . It contains 16 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .

Synthesis Analysis

The synthesis of Cyclohexanone phenylhydrazone involves the reaction of a phenyl hydrazine with a carbonyl (aldehyde or ketone) initially forming a phenylhydrazone which isomerizes to the respective enamine . The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). After completion of the reaction, water and ethyl acetate are added and the product is extracted with ethyl acetate .Chemical Reactions Analysis

The reaction of Cyclohexanone phenylhydrazone involves a complex network of reactions. The hydrogenation of phenol produces a mixture of cyclohexanol and cyclohexanone . The cyclohexanol is further dehydrogenated to yield more cyclohexanone .Physical And Chemical Properties Analysis

Cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor. Its molecular weight is approximately 98.15 g/mol. The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius. It is not soluble in water, but readily soluble in common organic solvents like acetone, ethanol, and benzene .科学的研究の応用

Catalytic Behavior in Self-Condensation Reactions

Cyclohexanone phenylhydrazone has been studied for its role in the self-condensation of cyclohexanone. This process is catalyzed by HRF5015, a perfluorosulfonic acid resin catalyst with unique pore structures. The reaction is significant for producing dimers that can be dehydrogenated to o-phenylphenol (OPP), an important organic chemical .

Antimicrobial Applications

Research has been conducted on the antimicrobial properties of phenylhydrazones, including Cyclohexanone phenylhydrazone. These compounds have shown activity against a range of Gram-positive, Gram-negative, and fungal species, indicating their potential as antimicrobial agents .

Synthesis of Fine Chemicals

Cyclohexanone is a key intermediate in synthesizing fine chemicals, and its derivatives like Cyclohexanone phenylhydrazone play a crucial role in this process. The ability to create complex molecules from simpler ones is fundamental to the chemical industry .

Biofuel Research

Cyclohexanone phenylhydrazone may also be involved in research related to biofuels. Cyclohexanone itself is considered a promising second-generation biofuel, and its derivatives could potentially enhance the efficiency and effectiveness of biofuel production .

Chemical Engineering

In the field of chemical engineering, Cyclohexanone phenylhydrazone can be used to study reaction mechanisms and kinetics. Its behavior under different conditions can provide insights into reaction pathways and catalyst design .

Environmental Chemistry

The environmental impact of chemical processes is an important area of study. Cyclohexanone phenylhydrazone’s role in catalysis, particularly with environmentally friendly catalysts like HRF5015, is relevant for developing sustainable chemical processes .

Resistance Modulatory Activity

Some phenylhydrazones have demonstrated resistance modulatory activity, which could be significant in overcoming microbial resistance. This application is particularly relevant in the context of increasing antibiotic resistance .

Material Science

The structural properties of catalysts used in reactions involving Cyclohexanone phenylhydrazone are of interest in material science. Understanding the morphology and behavior of these catalysts can lead to the development of new materials with specific properties .

Safety And Hazards

Exposure to Cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone .

特性

IUPAC Name |

N-(cyclohexylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTPSOUIPIOTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=CC=CC=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241550 | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone phenylhydrazone | |

CAS RN |

946-82-7 | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of cyclohexanone phenylhydrazone and how can it be characterized?

A1: Cyclohexanone phenylhydrazone is a hydrazone formed by the condensation reaction between cyclohexanone and phenylhydrazine. Its molecular formula is C12H16N2 with a molecular weight of 188.27 g/mol. Spectroscopically, it can be characterized by the presence of a C=N stretching band around 1600 cm-1 in its infrared spectrum [].

Q2: How is cyclohexanone phenylhydrazone synthesized?

A2: The compound is typically synthesized by reacting cyclohexanone with phenylhydrazine. This reaction can be carried out in various solvents, including acetic acid [] or benzene with a catalytic amount of acetic acid []. The choice of solvent can influence the yield and purity of the product.

Q3: What is the primary reaction cyclohexanone phenylhydrazone is known to undergo?

A3: Cyclohexanone phenylhydrazone is a well-known precursor in the Fischer indole synthesis. This reaction involves an acid-catalyzed rearrangement to form a substituted indole [, , ].

Q4: How do reaction conditions impact the Fischer indole synthesis using cyclohexanone phenylhydrazone?

A4: Studies have shown that the rate and outcome of the Fischer indole synthesis using cyclohexanone phenylhydrazone can be influenced by factors such as the type of acid catalyst, solvent, and temperature []. For example, performing the reaction within a lyotropic smectic liquid crystal resulted in slower reaction rates and different entropies of activation compared to an isotropic liquid, highlighting the impact of solvent organization on the reaction [].

Q5: Besides the Fischer indole synthesis, are there other reported reactions involving cyclohexanone phenylhydrazone?

A5: Yes, cyclohexanone phenylhydrazone has been investigated for its reactivity with other reagents. One study explored its reaction with (het)aryldihalogenophosphines, such as phenyldibromophosphine and 5-methyl-2-furyldibromophosphine. This reaction leads to the formation of 1,2,3-diazaphospholines, a class of heterocyclic compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)